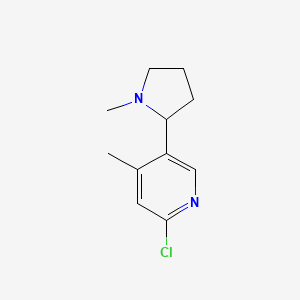

2-Chloro-4-methyl-5-(1-methylpyrrolidin-2-yl)pyridine

Description

Properties

Molecular Formula |

C11H15ClN2 |

|---|---|

Molecular Weight |

210.70 g/mol |

IUPAC Name |

2-chloro-4-methyl-5-(1-methylpyrrolidin-2-yl)pyridine |

InChI |

InChI=1S/C11H15ClN2/c1-8-6-11(12)13-7-9(8)10-4-3-5-14(10)2/h6-7,10H,3-5H2,1-2H3 |

InChI Key |

XMEROKHPRHKWAH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1C2CCCN2C)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-methyl-5-(1-methylpyrrolidin-2-yl)pyridine can be achieved through several synthetic routes. One common method involves the reaction of 6-methylnicotinate with 2-oxypyrrolidine-1-carboxylic acid tert-butyl ester. This reaction proceeds through a series of steps, including esterification, cyclization, and chlorination, to yield the desired product .

Industrial Production Methods

In industrial settings, the production of 2-Chloro-4-methyl-5-(1-methylpyrrolidin-2-yl)pyridine typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-methyl-5-(1-methylpyrrolidin-2-yl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can modify the functional groups present on the pyridine ring.

Scientific Research Applications

Pharmacological Activity

Research indicates that derivatives of pyridine compounds, including 2-Chloro-4-methyl-5-(1-methylpyrrolidin-2-yl)pyridine, exhibit significant pharmacological activities. These include:

- Anticonvulsant Properties : Studies have shown that related compounds can modulate neurotransmitter systems, potentially offering therapeutic effects in epilepsy management.

- Anticancer Activity : The compound's structure allows it to interact with various biological targets, making it a candidate for anticancer drug development. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines.

Data Summary Table

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer potential of pyridine derivatives, including 2-Chloro-4-methyl-5-(1-methylpyrrolidin-2-yl)pyridine. The research demonstrated that this compound significantly inhibited the growth of several cancer cell lines, with IC50 values indicating potent activity.

Case Study 2: Antimicrobial Efficacy

In another investigation focused on antimicrobial properties, this compound was tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The results revealed that it exhibited notable antimicrobial activity with minimal inhibitory concentrations (MIC) comparable to established antibiotics.

Mechanism of Action

The mechanism of action of 2-Chloro-4-methyl-5-(1-methylpyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features and substituents of 2-chloro-4-methyl-5-(1-methylpyrrolidin-2-yl)pyridine with analogous pyridine derivatives:

| Compound Name | Substituents (Positions) | Key Functional Groups | Molecular Formula (Example) |

|---|---|---|---|

| Target Compound | Cl (2), CH₃ (4), 1-methylpyrrolidin-2-yl (5) | Pyridine, pyrrolidine, Cl, CH₃ | C₁₂H₁₅ClN₂ (estimated) |

| 2-Chloro-5-(1-methylpyrazol-4-yl)pyrimidine | Cl (2), 1-methylpyrazol-4-yl (5) | Pyrimidine, pyrazole, Cl | C₈H₇ClN₄ |

| 2-Chloro-4-methyl-5-(trifluoromethyl)pyridine | Cl (2), CH₃ (4), CF₃ (5) | Pyridine, Cl, CF₃, CH₃ | C₇H₅ClF₃N |

| Q2 (Hexahydroquinoline derivative) | Cl (2), NO₂ (R2), CH₃ (R1/R’1) | Quinoline, Cl, NO₂, CH₃, CN | C₂₇H₂₀ClN₅O₃ |

Physicochemical Properties

Research Findings and Implications

- Structural Optimization : The 1-methylpyrrolidin-2-yl group offers a balance between solubility and target engagement, contrasting with the lipophilic CF₃ or aromatic pyrazole groups .

- Synthetic Challenges : Introducing the pyrrolidine moiety requires precise control of stereochemistry and protecting group strategies, as seen in related pyrrolidine-pyridine syntheses .

- Therapeutic Potential: Pyridine derivatives with halogen and nitrogen substituents are explored in kinase inhibition and antimicrobial agents, suggesting the target compound could be repositioned for similar applications .

Biological Activity

2-Chloro-4-methyl-5-(1-methylpyrrolidin-2-yl)pyridine, also known by its IUPAC name, is a synthetic compound with the molecular formula and a molecular weight of approximately 196.68 g/mol. This compound has attracted attention in various fields of research due to its potential biological activities, particularly in medicinal chemistry and pharmacology.

The synthesis of 2-Chloro-4-methyl-5-(1-methylpyrrolidin-2-yl)pyridine typically involves chlorination reactions on pyridine derivatives. The selective chlorination at the desired position on the pyridine ring is crucial for achieving high yields and purity. The compound is characterized by its unique substitution pattern, which contributes to its distinct chemical and biological properties .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. It is believed to modulate various biochemical pathways, influencing cellular processes such as proliferation, apoptosis, and signal transduction. The binding affinity and selectivity towards certain receptors can determine its therapeutic potential .

Biological Activity

Research has demonstrated that 2-Chloro-4-methyl-5-(1-methylpyrrolidin-2-yl)pyridine exhibits a range of biological activities:

Antifibrotic Activity

Recent studies have highlighted the compound's potential as an antifibrotic agent. In vitro assays showed that it effectively inhibited collagen synthesis in hepatic stellate cells (HSC-T6), which are crucial in liver fibrosis development. The half-maximal inhibitory concentration (IC50) values for this activity were reported to be significantly lower than those of other compounds tested in similar contexts .

Anti-cancer Properties

The compound has also been investigated for its anti-cancer properties. Inhibition of the heat shock factor 1 (HSF1) pathway has shown promise in treating various malignancies, including ovarian cancer. By targeting this pathway, the compound may disrupt cancer cell survival mechanisms, leading to increased apoptosis .

Case Studies

Several case studies have explored the biological effects of 2-Chloro-4-methyl-5-(1-methylpyrrolidin-2-yl)pyridine:

- Study on Hepatic Stellate Cells :

- Cancer Cell Line Studies :

Comparative Analysis

To better understand the uniqueness of 2-Chloro-4-methyl-5-(1-methylpyrrolidin-2-yl)pyridine, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-Chloro-5-(1-pyrrolidinylsulfonyl)pyridine | Structure | Moderate antifibrotic activity |

| 2-(1-Pyrrolidinyl)-5-(trifluoromethyl)pyridine | Structure | Limited anti-cancer effects |

| 2-Chloro-6-(1-pyrrolidinyl)pyridine | Structure | Weak receptor modulation |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Chloro-4-methyl-5-(1-methylpyrrolidin-2-yl)pyridine, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis often involves halogenation and coupling reactions. For structurally similar pyridine derivatives, multi-step protocols include:

- Step 1 : Formation of the pyrrolidine-piperidine core via cyclization using reagents like NaH in anhydrous THF (for steric control).

- Step 2 : Chlorination at the 2-position using POCl₃ or NCS (N-chlorosuccinimide) under controlled temperature (40–60°C).

- Step 3 : Methylation at the 4-position via Grignard reagents (e.g., CH₃MgBr) or catalytic methylation .

- Optimization : Monitor reaction progress with TLC or HPLC (C18 column, acetonitrile/water mobile phase). Adjust stoichiometry to minimize byproducts like dehalogenated analogs .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Hazard Mitigation : Wear nitrile gloves, lab coats, and safety goggles due to acute oral toxicity (H302) and skin/eye irritation (H315, H319) .

- Storage : Store in airtight containers at –20°C under inert gas (N₂ or Ar) to prevent degradation. Avoid contact with strong oxidizers .

- Spill Management : Use absorbent materials (vermiculite) and neutralize with 10% acetic acid before disposal .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Analytical Techniques :

- NMR : ¹H/¹³C NMR (d6-DMSO) to confirm substituent positions (e.g., δ 2.35 ppm for methyl groups, δ 8.1–8.3 ppm for pyridine protons) .

- Mass Spectrometry : High-resolution MS (ESI+) to verify molecular weight (calc. 196.68 g/mol) and detect impurities .

- HPLC : Use a reverse-phase column (e.g., Agilent Zorbax SB-C18) with UV detection at 254 nm for purity assessment (>98%) .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) influence the compound’s biological activity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Replace chlorine with bromine or iodine to enhance lipophilicity and target binding. For example, 3-Bromo-5-(1-methylpyrrolidin-2-yl)pyridine shows increased affinity for neuronal receptors .

- Functional Assays : Test analogs in vitro (e.g., radioligand binding assays for nicotinic acetylcholine receptors) and compare IC₅₀ values. Computational docking (AutoDock Vina) can predict interactions with binding pockets .

Q. What computational strategies are effective for predicting metabolic pathways or toxicity?

- Methodological Answer :

- In Silico Tools : Use PubChem’s ADMET predictors or EPA’s CompTox Dashboard to estimate metabolic sites (e.g., oxidation of the pyrrolidine ring).

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic centers prone to glutathione conjugation .

Q. How can researchers resolve contradictions in experimental data (e.g., conflicting bioactivity results across studies)?

- Methodological Answer :

- Data Triangulation : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. functional cAMP assays).

- Batch Analysis : Check for batch-dependent impurities via LC-MS; trace metal contaminants (e.g., Pd from synthesis) may inhibit enzymes .

- Collaborative Reproducibility : Share raw datasets (HPLC chromatograms, NMR FIDs) via platforms like Zenodo for independent verification .

Q. What advanced techniques are suitable for studying its interaction with biological targets (e.g., receptors)?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize target proteins on CM5 chips to measure real-time binding kinetics (ka/kd).

- Cryo-EM : Resolve ligand-bound receptor structures at near-atomic resolution (e.g., nicotinic receptors in lipid nanodiscs) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to differentiate entropy-driven vs. enthalpy-driven interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.